pKa Comparison: 3,3,3-Trifluoro-2-methylpropan-1-ol vs. 2,2,2-Trifluoroethanol (TFE)
The acidity of 3,3,3-trifluoro-2-methylpropan-1-ol is significantly lower than that of 2,2,2-trifluoroethanol (TFE). Its predicted pKa of 14.24±0.10 is nearly two pKa units higher than TFE's reported pKa of 12.46 [1]. This difference arises because the trifluoromethyl group is located on the beta-carbon rather than directly on the alpha-carbon, which reduces the inductive electron-withdrawing effect on the hydroxyl group. This lower acidity makes it a milder reagent and less prone to unwanted acid-catalyzed side reactions compared to the highly acidic TFE.
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | 14.24±0.10 (predicted) |
| Comparator Or Baseline | 2,2,2-Trifluoroethanol (TFE): 12.46 |
| Quantified Difference | ΔpKa ≈ +1.78 (less acidic) |
| Conditions | Computational prediction for target; experimental value for comparator at 25°C |
Why This Matters
This quantifiable difference in acidity dictates reagent compatibility and reaction design, making it a superior choice when a less reactive, more controlled fluorinated alcohol nucleophile is required.
- [1] Chembase.cn. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from https://www.chembase.cn View Source
